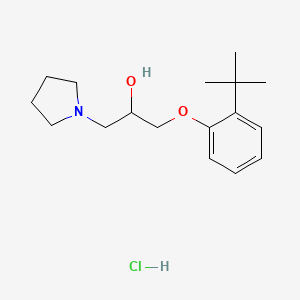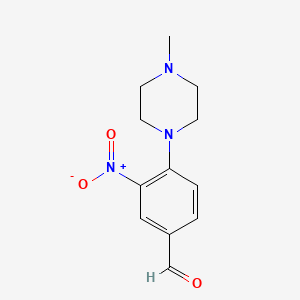
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as Atenolol, is a β1-selective adrenergic receptor antagonist that is commonly used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. Atenolol has been widely studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride works by blocking the β1-adrenergic receptors in the heart, which reduces the sympathetic nervous system's stimulation of the heart and decreases heart rate and contractility. This results in a decrease in blood pressure and a reduction in the workload of the heart.
Biochemical and Physiological Effects
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects on the body. It can reduce the production of renin, which is involved in the regulation of blood pressure, and can also decrease the release of norepinephrine, a neurotransmitter involved in the sympathetic nervous system's regulation of heart rate and blood pressure. 1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been shown to improve endothelial function, which can lead to improved cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also highly selective for the β1-adrenergic receptor, which makes it a useful tool for studying the effects of β1-receptor blockade on cardiovascular function. However, atenolol has some limitations, including its lack of selectivity for other adrenergic receptors and potential off-target effects.
Orientations Futures
There are several future directions for research involving atenolol. One potential area of study is the use of atenolol in combination with other drugs for the treatment of cardiovascular diseases. Another area of research is the development of more selective β1-adrenergic receptor antagonists that can provide greater therapeutic benefits with fewer side effects. Additionally, the potential use of atenolol in the prevention of cardiovascular events in high-risk patients warrants further investigation.
Méthodes De Synthèse
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-tert-butylphenol with epichlorohydrin to form 1-(2-tert-butylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with pyrrolidine to form 1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol, which is subsequently converted to the hydrochloride salt.
Applications De Recherche Scientifique
1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been used in various scientific research studies, particularly in the field of cardiovascular medicine. It has been shown to effectively reduce blood pressure and heart rate in patients with hypertension, and can also improve exercise tolerance in patients with angina pectoris. 1-(2-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been studied for its potential use in the prevention of cardiovascular events such as heart attacks and strokes.
Propriétés
IUPAC Name |
1-(2-tert-butylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)15-8-4-5-9-16(15)20-13-14(19)12-18-10-6-7-11-18;/h4-5,8-9,14,19H,6-7,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGYFXDTIKEAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride | |
CAS RN |
471916-80-0 |
Source


|
| Record name | 1-Pyrrolidineethanol, α-[[2-(1,1-dimethylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471916-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)



![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988284.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)
![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)